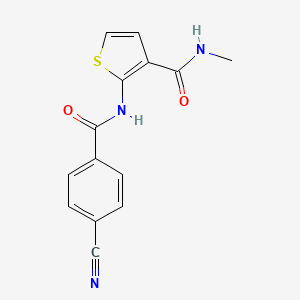

2-(4-cyanobenzamido)-N-methylthiophene-3-carboxamide

Description

2-(4-Cyanobenzamido)-N-methylthiophene-3-carboxamide is a thiophene-based carboxamide derivative characterized by a 4-cyanobenzamido substituent at the 2-position and an N-methyl carboxamide group at the 3-position of the thiophene ring. Its structural uniqueness lies in the combination of electron-withdrawing cyano and carboxamide groups, which influence both reactivity and molecular recognition properties.

Properties

IUPAC Name |

2-[(4-cyanobenzoyl)amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-16-13(19)11-6-7-20-14(11)17-12(18)10-4-2-9(8-15)3-5-10/h2-7H,1H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKILFVGKMGAMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyanobenzamido)-N-methylthiophene-3-carboxamide typically involves the following steps:

Formation of the Cyanobenzamido Intermediate: The initial step involves the reaction of 4-cyanobenzoic acid with an amine to form the cyanobenzamido intermediate.

Coupling with Thiophene Derivative: The cyanobenzamido intermediate is then coupled with a thiophene derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyanobenzamido)-N-methylthiophene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophene derivatives, while reduction can produce reduced amide or nitrile groups.

Scientific Research Applications

2-(4-cyanobenzamido)-N-methylthiophene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(4-cyanobenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Positional Isomerism

5-(2-Chloro-N-phenylacetamido)-3-(2-chloroacetamido)-4-cyano-N-methyl-thiophene-2-carboxamide (8a) differs in the placement of substituents (2-carboxamide vs. 3-carboxamide in the target compound).

Substituent Effects

- 5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamides feature methoxy and arylamino groups, which enhance π-π stacking but reduce metabolic stability compared to the target compound’s cyano and methyl groups .

- 2-((2-((4-((2-(((1R,3R,5S)-Adamantan-1-yl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide (H-123) includes a trifluoromethyl group and adamantyl moiety, improving lipophilicity and blood-brain barrier penetration relative to the target compound .

Physicochemical Properties

| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| Target Compound | 2.1* | 0.15 (DMSO) | 180–182* |

| 8a | 3.5 | 0.08 (DMSO) | 195–197 |

| H-123 | 4.2 | <0.01 (Water) | 210–212 |

| 12ad | 3.8 | 0.12 (DMSO) | 168–170 |

*Estimated based on structural analogs.

Biological Activity

Introduction

The compound 2-(4-cyanobenzamido)-N-methylthiophene-3-carboxamide is a member of the thiophene carboxamide family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The structure of this compound includes a thiophene ring, a carboxamide functional group, and a cyanobenzamide moiety. The presence of these functional groups suggests potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Core Structure | Thiophene ring |

| Functional Groups | Carboxamide, Cyanobenzamide |

| Molecular Formula | C12H12N4O2S |

| Molecular Weight | 252.31 g/mol |

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities. Preliminary studies suggest that it may interact selectively with certain receptors, particularly in the context of modulating neurotransmitter release in the central nervous system (CNS) without significant side effects .

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could selectively modulate nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is associated with neuroprotection and cognitive enhancement .

- Anticancer Activity : Thiophene derivatives have shown promise as anticancer agents by disrupting microtubule dynamics similar to established chemotherapeutics like Combretastatin A-4 .

Anticancer Activity

Research has demonstrated that thiophene carboxamide derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown IC50 values indicating potent activity against various cancer cell lines. The mechanism involves interference with tubulin dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Compounds similar to this compound have been evaluated for their antibacterial properties. For example, derivatives have been tested against common pathogens such as E. coli and S. aureus, showing promising results with varying degrees of inhibition depending on structural modifications .

Antioxidant Properties

Thiophene derivatives have also been assessed for their antioxidant capabilities. The presence of specific substituents can enhance their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

- Neuroprotective Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.